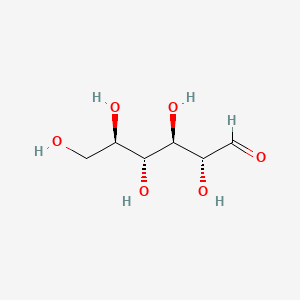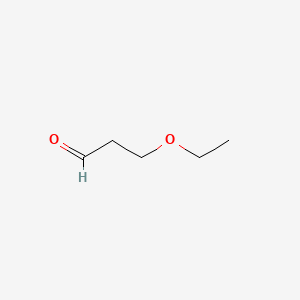
CID 17372
Overview
Description
CID 17372 is a useful research compound. Its molecular formula is C5HCl3N4 and its molecular weight is 223.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 17372 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 17372 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Protein Function Control
Chemically induced dimerization (CID) is extensively used to manipulate biological systems, particularly for controlling protein function in cells. Recent advancements have led to orthogonal and reversible CID systems, offering unprecedented precision in studying signal transductions and other biological processes (Voss, Klewer, & Wu, 2015).
2. Spatiotemporal Protein Localization
CID has been instrumental in probing dynamic biological processes, especially through the reversible control of protein localization in cells. A novel chemical inducer of protein dimerization, activated and deactivated by light, has been used for controlling processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
3. Gene Regulation and Editing
Engineered proteolysis-targeting chimera-based CID platforms have been developed for inducible gene regulation and gene editing. These platforms allow fine-tuning of gene expression and are applicable in human cells and mice, expanding the scope of gene manipulation tools (Ma et al., 2023).
4. Insights into Cell Biology
CID has resolved numerous problems in cell biology by providing insights into lipid second messengers, small GTPases, and the signaling paradox. It enables specific spatiotemporal manipulation of proteins and systems within a cell, addressing previously intractable issues (DeRose, Miyamoto, & Inoue, 2013).
5. Water Use Efficiency in Agriculture
CID has been used in agriculture to evaluate water use efficiency (WUE) and productivity in barley under different environmental conditions. This application demonstrates CID's potential in improving agricultural practices and breeding programs (Anyia et al., 2007).
6. T Cell Therapy in Regenerative Medicine
The incorporation of inducible caspase-9 in induced pluripotent stem cells (iPSCs) with CID mechanisms has opened new avenues in regenerative medicine, particularly in T cell therapies. This approach mitigates the tumorigenic potential of iPSCs, ensuring safer clinical applications (Ando et al., 2015).
properties
IUPAC Name |
2,6,8-trichloro-1H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3N4/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTCECRKQRKFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=NC1=NC(=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=NC1=NC(=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 17372 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




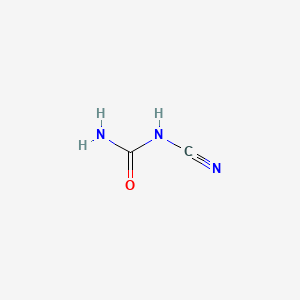
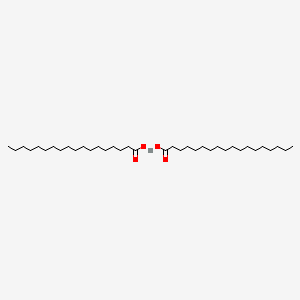

![(2S)-2-[[(2S)-2-azaniumylpropanoyl]amino]pentanoate](/img/structure/B7820971.png)
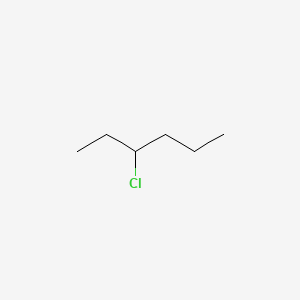
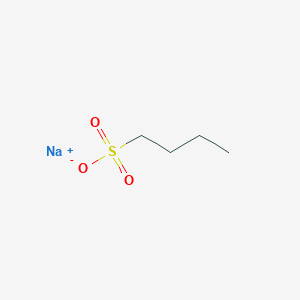
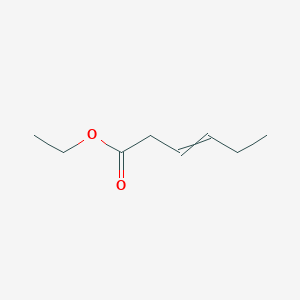



![(2S)-2-{[(2S)-2-azaniumyl-3-phenylpropanoyl]amino}-3-phenylpropanoate](/img/structure/B7821035.png)
